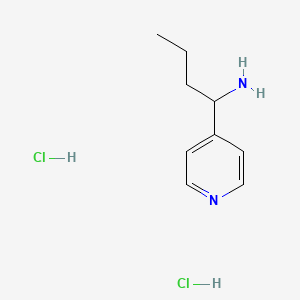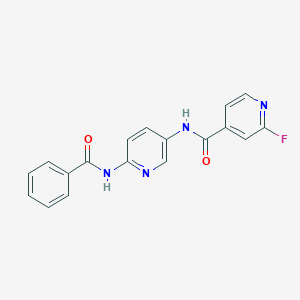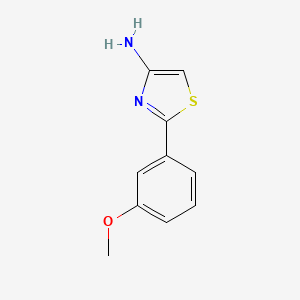
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide, also known as CDMPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of morpholine compounds and has been found to have potential applications in various fields, including pharmacology, biochemistry, and neuroscience.
作用机制
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide is not fully understood, but it is believed to act as a modulator of the GABAergic system in the brain. GABA is a neurotransmitter that plays a crucial role in regulating neuronal activity and has been implicated in various neurological disorders. N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide has been found to have significant biochemical and physiological effects on the brain. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a decrease in neuronal excitability and has been found to have a calming effect on the brain. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide has been found to have anxiolytic and anticonvulsant effects.
实验室实验的优点和局限性
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for use in research. Additionally, it has been found to have a high degree of selectivity for GABA receptors, making it an ideal tool for studying the effects of GABAergic drugs on the brain.
However, there are also limitations to the use of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide in lab experiments. One of the main limitations is that it is not a natural compound and may not accurately reflect the effects of endogenous neurotransmitters. Additionally, the effects of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide may vary depending on the specific experimental conditions and the type of cells or tissues being studied.
未来方向
There are several future directions for the use of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide in scientific research. One potential application is in the development of new drugs and therapies for neurological disorders such as epilepsy and anxiety disorders. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide may be useful in studying the effects of different drugs and chemicals on the GABAergic system and the brain. Further research is needed to fully understand the mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide and its potential applications in various fields.
合成方法
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide involves the reaction of 2-(2-methyl-5-phenylmorpholin-4-yl)acetic acid with 1-cyano-1,2-dimethylpropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting compound is then purified through recrystallization or chromatography to obtain pure N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide.
科学研究应用
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide has been extensively used in scientific research due to its potential applications in various fields. It has been found to have a significant impact on the central nervous system and has been used as a tool to study the effects of different drugs and chemicals on the brain. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide has been used in the development of new drugs and therapies for various neurological disorders.
属性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14(2)19(4,13-20)21-18(23)11-22-10-15(3)24-12-17(22)16-8-6-5-7-9-16/h5-9,14-15,17H,10-12H2,1-4H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPXNBAETIIPDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C2=CC=CC=C2)CC(=O)NC(C)(C#N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2385602.png)

![5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2385604.png)
![4-butyl-1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2385608.png)

![2-[2-(4-Bromophenyl)hydrazinylidene]propanediamide](/img/structure/B2385611.png)


![Ethyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate](/img/structure/B2385615.png)
![2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide](/img/structure/B2385616.png)
![5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B2385619.png)
